molecular formula C36H52N2O3S B7795598 Di-8-ANEPPS

Di-8-ANEPPS

Cat. No.: B7795598
M. Wt: 592.9 g/mol
InChI Key: IXFSUSNUALIXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Di-8-ANEPPS involves several steps. The primary synthetic route includes the reaction of 6-(dioctylamino)-2-naphthaldehyde with 4-(3-sulfopropyl)pyridinium in the presence of a base. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Measurement of Membrane Potential

Di-8-ANEPPS is primarily employed for measuring transmembrane potentials across various cell types, including neurons, cardiac cells, and muscle cells. The dye exhibits a significant increase in fluorescence when bound to lipid membranes, with its fluorescence properties changing in response to alterations in membrane potential. This characteristic allows researchers to visualize and quantify voltage changes in real-time, facilitating studies on electrical activity and signaling within cells.

Case Studies:

  • Neuronal Activity: this compound has been effectively used to monitor action potentials in neurons, providing insights into synaptic transmission and neuronal excitability
    1
    .
  • Cardiac Function: Studies have demonstrated the utility of this compound in assessing membrane potential dynamics in cardiac myocytes, contributing to a better understanding of arrhythmias and heart function .

Investigating Cellular Dynamics

The dye's ability to provide high-resolution imaging makes it essential for exploring cellular dynamics related to voltage changes. Researchers can study how variations in membrane potential influence cellular processes such as ion channel activity, neurotransmitter release, and muscle contraction.

Applications:

  • Ion Channel Studies: this compound has been used to investigate the behavior of voltage-gated ion channels under different physiological conditions, enhancing our understanding of channelopathies .
  • Cell Signaling Pathways: By observing how changes in membrane potential affect intracellular signaling pathways, scientists can elucidate mechanisms underlying various physiological responses
    1
    .

Photostability and Retention Properties

Compared to other dyes like Di-4-ANEPPS, this compound exhibits superior photostability and reduced internalization within cells. This makes it more suitable for long-term studies of membrane potential without compromising the integrity of the cellular environment.

Stability Characteristics:

PropertyDi-4-ANEPPSThis compound
PhotostabilityModerateHigh
InternalizationRapidSlow
Retention in MembranesPoorExcellent

Applications in Advanced Imaging Techniques

This compound is also compatible with advanced imaging techniques such as confocal microscopy and flow cytometry. Its ability to provide quantitative data on membrane potential changes makes it a valuable tool for high-content screening applications.

Imaging Applications:

  • Confocal Microscopy: The dye's fluorescence properties allow for detailed imaging of cellular structures and dynamics at high resolution .
  • Flow Cytometry: this compound can be utilized in flow cytometric analyses to assess membrane potential changes across large populations of cells rapidly .

Research on Disease Mechanisms

The applications of this compound extend into clinical research where it is used to study disease mechanisms related to excitability disorders and other pathologies affecting membrane potential dynamics.

Clinical Insights:

  • Channelopathies: Research utilizing this compound has provided insights into various channelopathies affecting muscle excitability and cardiac function .
  • Therapeutic Development: Understanding how membrane potential alterations contribute to disease states can aid in developing targeted therapies for conditions like epilepsy or cardiac arrhythmias .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for studying molecular interactions and dynamics. The molecular targets and pathways involved include cellular membranes and specific biomolecules that interact with the fluorescent dye .

Comparison with Similar Compounds

Compared to other pyridinium salts, Di-8-ANEPPS stands out due to its high fluorescence quantum yield and stability. Similar compounds include:

These compounds share similar structural features but differ in their photophysical properties and applications.

Biological Activity

Di-8-ANEPPS is a lipophilic fluorescent dye widely utilized in biological research for its ability to probe membrane dynamics and cellular processes. This article provides a detailed examination of the biological activity of this compound, focusing on its applications in studying membrane properties, cellular uptake mechanisms, and its role in measuring transmembrane potentials.

This compound is characterized by its twisted intramolecular charge transfer (TICT) properties, which make it sensitive to the local environment, particularly membrane fluidity and cholesterol content. The dye's fluorescence properties change significantly in response to alterations in membrane composition, making it a valuable tool for studying lipid bilayers.

Key Properties

  • Fluorescence Lifetime : The fluorescence lifetime of this compound varies with cholesterol levels in membranes. For instance, increasing cholesterol from 0% to 50% results in a fluorescence lifetime increase from 2.36 ns to 3.65 ns, indicating reduced membrane fluidity .
  • Solvent Interaction : The dye's behavior is also influenced by solvent polarity, which affects its absorption and emission characteristics .

Membrane Studies

This compound has been extensively used to study membrane dynamics in various biological systems. Its ability to report on changes in membrane fluidity due to cholesterol incorporation has been demonstrated through fluorescence lifetime imaging microscopy (FLIM) and time-correlated single-photon counting (TCSPC) techniques.

Table 1: Fluorescence Lifetime Changes with Cholesterol Levels

Cholesterol ConcentrationFluorescence Lifetime (ns)
0%2.36
15%2.60
24%2.70
40%3.52
50%3.65

Cellular Uptake Mechanisms

Studies have shown that this compound can be used to label extracellular vesicles (EVs) for tracking their internalization within cells. For example, a study demonstrated that nanoalgosomes labeled with this compound were internalized by C. elegans intestinal cells via endocytic pathways such as macropinocytosis and clathrin-mediated endocytosis .

Case Study: Internalization Mechanism
In a recent experiment involving C. elegans, this compound-labeled nanoalgosomes were administered, resulting in significant fluorescent signals observed only in wild-type animals after 24 hours, whereas clathrin heavy chain knockout animals showed markedly reduced signals . This highlights the dye's utility in elucidating cellular uptake pathways.

Measuring Transmembrane Potentials

This compound has been employed to measure transmembrane potentials across various cell types, including neurons and endothelial cells. Its design minimizes internalization over prolonged exposure, allowing for accurate measurements of dynamic changes in membrane potential.

Methodology

The dye is incorporated into the lipid bilayer of cells, where it responds to changes in the electric field across the membrane. This property enables researchers to monitor rapid fluctuations in transmembrane potential during physiological processes such as action potentials in neurons .

Properties

IUPAC Name

3-[4-[2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSUSNUALIXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.